molecular formula C6H2ClF4N B1403071 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227574-82-4

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Cat. No. B1403071
CAS RN: 1227574-82-4
M. Wt: 199.53 g/mol
InChI Key: KBCIHYHTVJEVBN-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative . It acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is C6H2ClF4N . The InChI Key is FZINIBTZNSPWQR-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is used in a reaction with phenol using K2CO3 as a base to induce fluoride displacement and obtain ether . The hydrolysis of chloropyridine into pyridinone is then performed via a treatment with KOH .


Physical And Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), are considered to be derived from the biological activities of fluorine-containing compounds .

Scientific Research Applications

Agrochemical Industry

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives, such as trifluoromethylpyridines (TFMP), are extensively used in crop protection. TFMP derivatives help in the synthesis of compounds like fluazifop-butyl, which is crucial for protecting crops from pests .

Pharmaceutical Sector

In the pharmaceutical industry, TFMP derivatives are incorporated into various drugs due to their unique physicochemical properties. These derivatives have been used in several approved pharmaceutical products and are also present in numerous candidates undergoing clinical trials .

Veterinary Medicine

Similar to its applications in human medicine, TFMP derivatives are used in veterinary products. The unique characteristics of the pyridine moiety combined with the fluorine atoms contribute to the biological activities of these compounds .

Synthesis of Fluorinated Building Blocks

The compound serves as a precursor for synthesizing fluorinated building blocks used in chemical research. These building blocks are fundamental in developing new compounds with potential applications in various industries .

Development of Organic Frameworks

4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: can be used in the synthesis of metal-organic frameworks (MOFs). MOFs have applications in gas storage, catalysis, and as sensors due to their high porosity and surface area .

Catalysis

This compound acts as a catalytic ligand in the regioselective preparation of complex organic molecules. For example, it’s used in the oxidative coupling of xylene to produce tetramethylbiphenyls, which are important in various synthetic applications .

Intermediate for Synthesis

It is a valuable intermediate in the synthesis of more complex chemical entities. The ability to introduce fluorine atoms into a compound can significantly alter its chemical and biological properties, making it a versatile tool in medicinal chemistry .

Material Science

The introduction of fluorine atoms by using this compound can lead to the development of functional materials with unique properties, such as increased stability and altered electronic characteristics .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Chloro-3-fluoro-2-(trifluoromethyl)pyridine, have a key structural motif in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-chloro-3-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCIHYHTVJEVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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